molecular formula C7H12F3NO3S B8099538 (S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate

Cat. No.: B8099538
M. Wt: 247.24 g/mol
InChI Key: JDYRSJNSQIMIEN-WCCKRBBISA-N
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Description

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate (CAS 1454706-29-6) is a chiral thioester derivative functionalized with a trifluoroacetate counterion. Its structure combines a thioester backbone (S-ethyl group) with an amino-propanethioate moiety, stabilized by the electron-withdrawing trifluoroacetate group. This compound is primarily utilized in peptide synthesis and as an intermediate in organocatalytic reactions due to its reactivity and stereochemical specificity .

Properties

IUPAC Name

S-ethyl (2S)-2-aminopropanethioate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS.C2HF3O2/c1-3-8-5(7)4(2)6;3-2(4,5)1(6)7/h4H,3,6H2,1-2H3;(H,6,7)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYRSJNSQIMIEN-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate is noted for its potential therapeutic applications due to its ability to interact with various biological targets. The trifluoroacetate moiety enhances the compound's lipophilicity and stability, making it suitable for drug development.

Antioxidant Properties

Compounds containing sulfur groups often exhibit antioxidant activity by scavenging free radicals. This property is crucial in developing therapeutic agents aimed at oxidative stress-related diseases.

Enzyme Inhibition

Preliminary studies suggest that (S)-S-Ethyl 2-aminopropanethioate may inhibit specific enzymes involved in metabolic pathways. This characteristic aligns with the behavior of other organosulfur compounds which have shown promise in modulating enzyme activities.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties against certain bacterial strains. The presence of both the thioester and amine functional groups contributes to its bioactivity, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of (S)-S-Ethyl 2-aminopropanethioate:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound effectively. These methods emphasize the versatility of the compound's synthesis and its potential scalability for industrial applications.
  • Biological Evaluation : In vitro studies have demonstrated that (S)-S-Ethyl 2-aminopropanethioate exhibits significant enzyme inhibition comparable to known inhibitors in medicinal chemistry.
  • Molecular Interaction Studies : Interaction studies reveal that this compound can bind effectively with biomolecules, suggesting a mechanism of action that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Key Physical Properties of Selected Compounds
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
(S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate 1454706-29-6 C₇H₁₀F₃NO₂S 229.22 (calculated) N/A N/A
S-Ethyl Trifluorothioacetate 383-64-2 C₄H₅F₃OS 158.14 90.5 1.295*
Ethyl Trifluoroacetate 383-63-1 C₄H₅F₃O₂ 158.08 90.5 1.295
Vinyl Trifluoroacetate 406-95-1 C₄H₃F₃O₂ 140.06 88–90 1.267

*Density data for S-ethyl trifluorothioacetate inferred from ethyl trifluoroacetate due to structural similarity .

Key Observations :

  • Thioester vs. Ester Reactivity : Thioesters (e.g., S-ethyl trifluorothioacetate) exhibit greater nucleophilic acyl substitution reactivity compared to esters (e.g., ethyl trifluoroacetate) due to the weaker C–S bond and polarizable sulfur atom .

Reactivity in Hydrogenation Reactions

Table 2: Hydrogenation Efficiency Under Mild Conditions (10 bar H₂, 40°C)
Compound Catalyst System Yield (%) Reaction Time (h) Reference
2,2,2-Trifluoroethyl Trifluoroacetate Fe-pincer complex + KOtBu 98–100 16
n-Butyl Trifluoroacetate Fe-pincer complex + KOtBu <64 >16
S-Ethyl Trifluorothioacetate Not reported N/A N/A

Insights :

  • Trifluoroacetate esters achieve near-quantitative yields under mild hydrogenation conditions, whereas bulkier esters (e.g., n-butyl) show reduced efficiency.

Environmental Impact and Stability

Table 3: Atmospheric Lifetime and Global Warming Potential (GWP)
Compound Atmospheric Lifetime (Days) GWP (100-yr) Radiative Efficiency (Wm⁻² ppb⁻¹) Source
Ethyl Trifluoroacetate 21.9 1.3 0.053 (corrected)
Vinyl Trifluoroacetate <12 (estimated) ~1.0 0.28 (uncorrected)
S-Ethyl Trifluorothioacetate N/A N/A N/A

Analysis :

  • Trifluoroacetate esters have low GWPs (<2) due to short atmospheric lifetimes (days to weeks). Thioesters may hydrolyze faster than esters, releasing trifluoroacetic acid (TFA), a persistent environmental contaminant.

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 2-aminopropanethioate, a thioester derivative of 2-aminopropanoic acid, undergoes protonation at the amine group by TFAA. The reaction proceeds under anhydrous conditions at ambient temperature, with TFAA acting as both an acid and a dehydrating agent. The trifluoroacetate anion stabilizes the protonated amine, forming the final salt.

Key Parameters

  • Molar Ratio : A 1:1 stoichiometry ensures complete salt formation without excess TFAA.

  • Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and inertness.

  • Workup : The product is isolated via rotary evaporation, followed by recrystallization from diethyl ether to achieve >95% purity.

Advantages and Limitations

  • Advantages : High atom economy, minimal byproducts, and compatibility with moisture-sensitive substrates.

  • Limitations : Requires chiral ethyl 2-aminopropanethioate as a starting material, which itself necessitates enantioselective synthesis.

Thioesterification via Trifluoroacetyl Chloride

An alternative route adapts the synthesis of trifluoroacetate thioesters using trifluoroacetyl chloride (TFACl) and ethanethiol.

Reaction Protocol

  • Step 1 : Ethanethiol is reacted with TFACl at -25°C in an inert solvent (e.g., ethyl trifluoroacetate).

    CF3COCl+HSCH2CH3CF3COSCH2CH3+HCl\text{CF}_3\text{COCl} + \text{HSCH}_2\text{CH}_3 \rightarrow \text{CF}_3\text{COSCH}_2\text{CH}_3 + \text{HCl} \uparrow

    This forms S-ethyl trifluorothioacetate.

  • Step 2 : The thioester intermediate is coupled with 2-aminopropanoic acid under basic conditions (e.g., triethylamine) to yield ethyl 2-aminopropanethioate.

  • Step 3 : The amine group is protonated with TFAA, as described in Section 1.

Optimization Insights

  • Temperature Control : Sub-zero temperatures minimize side reactions (e.g., oxidation of thiols).

  • Yield : The thioesterification step achieves ~93% yield after distillation.

Industrial Scalability

This method is amenable to large-scale production due to the commercial availability of TFACl and streamlined purification via distillation.

Enantioselective Synthesis and Chiral Resolution

The (S)-configuration at the 2-position is critical for biological activity. While direct synthesis of the chiral precursor is sparsely documented, analogous chiral resolutions provide insights.

Chiral Auxiliary Approach

A hypothetical pathway involves:

  • Synthesizing racemic ethyl 2-aminopropanethioate.

  • Employing a chiral resolving agent (e.g., L-tartaric acid) to isolate the (S)-enantiomer via diastereomeric salt formation.

  • Protonating the resolved amine with TFAA.

Enzymatic Resolution

Lipases or esterases could selectively hydrolyze the undesired (R)-enantiomer, though this remains unexplored for thioesters.

Comparative Analysis of Methods

Method Starting Materials Yield Purity Key Advantage
Direct Salt FormationEthyl 2-aminopropanethioate, TFAA~90%*>95%Simplicity, minimal steps
ThioesterificationTFACl, ethanethiol93%>99%Scalability, high purity post-distillation
Chiral ResolutionRacemic ethyl 2-aminopropanethioateN/AN/AEnantiomeric excess control

*Yield inferred from analogous reactions due to incomplete data in .

Q & A

Q. What safety protocols are critical when handling (S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate in laboratory settings?

  • Methodological Answer :
    • Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to avoid skin/eye contact.
    • Conduct experiments in a fume hood to prevent inhalation of volatile trifluoroacetate derivatives.
    • Segregate waste in designated containers and coordinate disposal with certified hazardous waste services to mitigate environmental risks .
    • Lithium trifluoroacetate monohydrate’s safety data sheet (SDS) emphasizes avoiding direct exposure to trifluoroacetate salts, which may cause respiratory or dermal irritation .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer :
    • Analytical Techniques :
  • HPLC with UV detection (λ = 210–254 nm) to assess purity.
  • NMR Spectroscopy : Compare 1^1H and 19^{19}F NMR spectra against reference data to verify functional groups and trifluoroacetate counterion presence.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for molecular weight validation).
    • Crystallographic Validation : X-ray diffraction (XRD) using ω/2θ scans and ψ absorption corrections resolves crystal packing and stereochemistry, as demonstrated for related trifluoroacetate salts .

Advanced Research Questions

Q. What catalytic systems are effective for modifying trifluoroacetate derivatives, and how do reaction parameters influence outcomes?

  • Methodological Answer :
    • Catalytic Hydrogenation :
  • Catalyst : Osmium-based systems (e.g., Os with KOtBu) enable hydrogenation of trifluoroacetate esters under mild conditions (10 bar H2_2, 40°C).
  • Optimization :
  • S/C Ratio : Yields drop from 98% (S/C = 200) to 64% (S/C = 2000) due to catalyst saturation.
  • Temperature/Pressure : Lower temperatures (24°C) or pressures (5 bar) extend reaction times (16 hours) but retain high yields (≥90%) .
    • Application : Adjusting these parameters can tailor reactivity for (S)-S-Ethyl derivatives in stereoselective reductions or functional group transformations.

Q. How can the stereochemical configuration of this compound be rigorously validated?

  • Methodological Answer :
    • X-ray Crystallography :
  • Collect data using a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement via full-matrix least-squares on F2F^2 achieves R1_1 < 0.060 and wR2_2 < 0.183, with anisotropic displacement parameters for non-H atoms .
    • Chiral Analysis :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve enantiomers.
  • NMR with Chiral Shift Reagents : Europium(III) complexes induce splitting in 19^{19}F or 1^1H signals to quantify enantiomeric excess .

Q. What role do trifluoroacetate counterions play in stabilizing intermediates for pharmaceutical applications?

  • Methodological Answer :
    • Salt Formation : Trifluoroacetate salts enhance solubility in polar solvents (e.g., DMSO, methanol), facilitating purification via recrystallization.
    • Case Study : The Carfilzomib intermediate (C11_{11}H18_{18}F3_3NO4_4) uses a trifluoroacetate counterion to stabilize the amine group during proteasome inhibitor synthesis .
    • Mechanistic Insight : The electron-withdrawing trifluoroacetate group mitigates nucleophilic degradation, improving shelf-life for bioactive intermediates.

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